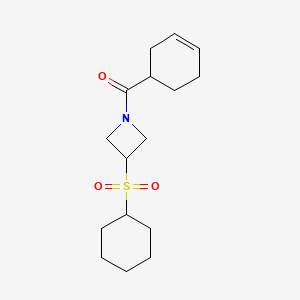

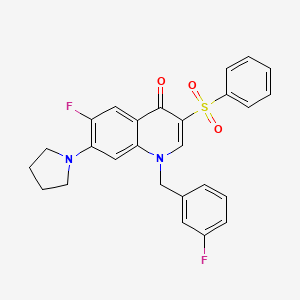

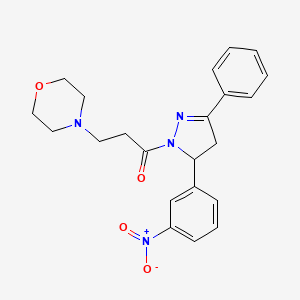

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H22F2N2O3S and its molecular weight is 480.53. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PET Imaging of Neurofibrillary Tangles

A notable application of similar fluorine-18-labelled compounds, such as [18 F]MK-6240, is in positron emission tomography (PET) imaging for the detection of human neurofibrillary tangles, which are comprised of aggregated tau protein. The synthesis process of [18 F]MK-6240 involves a fully automated 2-step radiosynthesis, indicating its potential for widespread clinical research use due to its validation for human PET studies under Current Good Manufacturing Practices (Collier et al., 2017)(Collier et al., 2017).

Enzyme Inhibition Studies

Compounds with structural similarities have been explored for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). This research revealed the potential for certain 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to act as highly potent and selective inhibitors of PNMT, providing insights into their applications in targeting specific enzyme activities (Grunewald et al., 2006)(Grunewald et al., 2006).

Interaction with Human Serum Albumin

The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, revealing that these compounds can induce conformation and secondary structure changes in HSA. This interaction suggests potential applications in understanding how such compounds could affect the pharmacokinetics and pharmacodynamics of drugs by binding to HSA (Wang et al., 2016)(Wang et al., 2016).

Antibacterial Agents

Arylfluoroquinolones, characterized by a fluorine atom at the 6-position, have shown significant in vitro antibacterial potency. These findings underscore the potential of such compounds in developing new antibacterial agents, especially those with substituted phenyl groups at the 1-position and substituted amino groups at the 7-position (Chu et al., 1985)(Chu et al., 1985).

Mecanismo De Acción

Target of Action

The primary target of this compound is the κ (kappa) opioid receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as a potent and selective antagonist of the KOR . It binds to the KOR with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the activation of the receptor and inhibits the downstream signaling pathways .

Biochemical Pathways

The KOR is part of the opioid receptor family, which is involved in various biochemical pathways. When the KOR is blocked by this compound, it disrupts the normal functioning of these pathways. This can lead to changes in pain perception, mood, and stress response .

Pharmacokinetics

The compound is brain-penetrant and orally active . It is soluble in DMSO, indicating that it may have good bioavailability . .

Result of Action

In vivo studies have shown that this compound can reverse the antinociceptive efficacy of κ agonists, decrease immobility time, and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming . These results suggest that it may have potential therapeutic applications in conditions related to pain, mood disorders, and substance abuse.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N2O3S/c27-19-8-6-7-18(13-19)16-30-17-25(34(32,33)20-9-2-1-3-10-20)26(31)21-14-22(28)24(15-23(21)30)29-11-4-5-12-29/h1-3,6-10,13-15,17H,4-5,11-12,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCDXWKDNNINHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)

![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)

![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)

![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)